molecular formula C9H10N4 B12547705 3-(Triazol-2-ylmethyl)aniline

3-(Triazol-2-ylmethyl)aniline

Cat. No.: B12547705
M. Wt: 174.20 g/mol
InChI Key: HXNDOWXVGWVDCY-UHFFFAOYSA-N
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Description

3-(Triazol-2-ylmethyl)aniline is a compound that features a triazole ring attached to an aniline moiety via a methylene bridge. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they are known for their diverse biological activities and applications in various fields . The presence of the triazole ring in this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triazol-2-ylmethyl)aniline typically involves the cycloaddition reaction between azides and alkynes, known as “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring . The general reaction scheme is as follows:

    Preparation of Azide: The azide precursor is synthesized from aniline derivatives through diazotization followed by azidation.

    Cycloaddition Reaction: The azide reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

    Final Product Formation: The resulting triazole is then coupled with an aniline derivative to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-(Triazol-2-ylmethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form triazole N-oxides.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aniline moiety and the triazole ring.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(Triazol-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

3-(triazol-2-ylmethyl)aniline

InChI

InChI=1S/C9H10N4/c10-9-3-1-2-8(6-9)7-13-11-4-5-12-13/h1-6H,7,10H2

InChI Key

HXNDOWXVGWVDCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CN2N=CC=N2

Origin of Product

United States

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